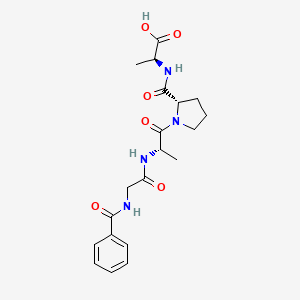

(S)-2-((S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxamido)propanoic acid

Description

Properties

Molecular Formula |

C20H26N4O6 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[(2-benzamidoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C20H26N4O6/c1-12(22-16(25)11-21-17(26)14-7-4-3-5-8-14)19(28)24-10-6-9-15(24)18(27)23-13(2)20(29)30/h3-5,7-8,12-13,15H,6,9-11H2,1-2H3,(H,21,26)(H,22,25)(H,23,27)(H,29,30)/t12-,13-,15-/m0/s1 |

InChI Key |

ITJLUURSPRDHNR-YDHLFZDLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation typically follows a convergent peptide synthesis approach involving:

- Stepwise coupling of amino acid derivatives with protected functional groups.

- Use of coupling reagents to activate carboxyl groups for amide bond formation.

- Protection of amine and carboxyl groups to prevent side reactions.

- Final deprotection and purification to yield the target compound.

Detailed Synthetic Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 2-(2-Benzamidoacetamido)propanoyl intermediate | Benzoyl chloride or benzamide derivatives, amino acid derivatives, base (e.g., triethylamine) | Formation of benzamidoacetamido moiety via acylation |

| 2 | Coupling with pyrrolidine-2-carboxylic acid derivative | Carbodiimide coupling agents (e.g., EDC, DCC), HOBt or HOAt as additives | Peptide bond formation with stereochemical control |

| 3 | Coupling of the above intermediate with (S)-2-aminopropanoic acid derivative | Similar peptide coupling reagents, mild conditions to preserve stereochemistry | Final amide bond formation |

| 4 | Deprotection of protecting groups (e.g., Boc, Fmoc) | Acidic or basic conditions depending on protecting groups | Ensures free amine and carboxylic acid groups |

| 5 | Purification | Chromatography (HPLC), recrystallization | Achieves >98% purity as reported |

Common Coupling Reagents and Conditions

- Carbodiimides : DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- Additives : HOBt (1-hydroxybenzotriazole), HOAt (1-hydroxy-7-azabenzotriazole) to suppress racemization

- Solvents : DMF (dimethylformamide), DCM (dichloromethane), or mixtures

- Temperature : Typically 0°C to room temperature to control reaction rate and stereochemistry

Research Findings and Data

Purity and Yield

Stereochemical Integrity

- Use of stereochemically pure starting materials and mild coupling conditions minimizes racemization.

- Additives like HOBt/HOAt are critical to maintain stereochemical purity during amide bond formation.

Analytical Characterization

| Parameter | Data |

|---|---|

| Molecular Weight | 418.44 g/mol |

| Molecular Formula | C20H26N4O6 |

| Purity | ≥98% (HPLC) |

| CAS Number | 143600-46-8 |

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Materials | Protected amino acids, benzamido derivatives, pyrrolidine-2-carboxylic acid derivatives |

| Coupling Reagents | DCC, EDC, HOBt, HOAt |

| Solvents | DMF, DCM |

| Protection Groups | Boc, Fmoc (common) |

| Reaction Conditions | 0°C to RT, inert atmosphere |

| Purification | HPLC, recrystallization |

| Yield | 60-85% per step |

| Purity | ≥98% |

| Stereochemical Control | Use of additives and mild conditions to prevent racemization |

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the amide groups or the pyrrolidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

(S)-2-((S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxamido)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-((S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amide groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Stereochemical and Conformational Differences

- The target compound’s (S,S,S) configuration contrasts with Alacepril’s (S,S,S) backbone but differs in the absence of the acetylthio group.

Biological Activity

Chemical Structure and Properties

The molecular formula for this compound is , and its structure includes multiple functional groups that may contribute to its biological activity. The presence of amido and carboxamido groups suggests potential interactions with various biological targets.

Key Structural Features

- Pyrrolidine Ring : This five-membered nitrogen-containing ring can influence the compound's conformation and interaction with biological receptors.

- Amido Groups : These functional groups are known for their role in hydrogen bonding, which can enhance binding affinity to target proteins.

- Carboxylic Acid : The acidic nature of this group can affect solubility and bioavailability.

Research indicates that compounds similar to (S)-2-((S)-1-((S)-2-(2-Benzamidoacetamido)propanoyl)pyrrolidine-2-carboxamido)propanoic acid may exhibit various biological activities, including:

- Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth through apoptosis induction in cancer cells.

- Antimicrobial Properties : Certain structural analogs have demonstrated effectiveness against a range of bacteria and fungi.

- Neuroprotective Effects : The compound may have potential in protecting neuronal cells from oxidative stress, possibly through modulation of signaling pathways.

Case Studies

- Antitumor Activity : In a study evaluating the efficacy of related compounds, it was found that specific analogs exhibited significant cytotoxic effects on human cancer cell lines, leading to increased apoptosis rates. The mechanism involved the activation of caspase pathways, crucial for programmed cell death.

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that compounds with similar structures displayed varying degrees of antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.

- Neuroprotection in Animal Models : In vivo studies using rodent models showed that administration of related compounds resulted in reduced neuronal damage following ischemic events. Behavioral assessments indicated improved cognitive functions post-treatment.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induced apoptosis in cancer cells | Study 1 |

| Antimicrobial | Effective against multiple pathogens | Study 2 |

| Neuroprotective | Reduced neuronal damage in models | Study 3 |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Structural Feature | Biological Effect |

|---|---|---|

| Variant A | Additional methyl group | Increased potency against cancer |

| Variant B | Hydroxyl substitution | Enhanced solubility |

| Variant C | Altered amide linkage | Improved antimicrobial activity |

Research Findings

Recent studies emphasize the importance of structural modifications on the biological efficacy of this compound. For instance, varying the length of alkyl chains or introducing different substituents on the pyrrolidine ring has been shown to significantly alter pharmacokinetic properties and receptor binding affinity.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the stereochemical purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a chiral stationary phase is critical for resolving enantiomeric impurities. Circular dichroism (CD) spectroscopy can corroborate stereochemical integrity by analyzing Cotton effects in the 200–250 nm range. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR with chiral solvating agents, should be used to verify diastereomeric ratios. Stability studies under varying pH and temperature conditions are advised to assess racemization risks during storage .

Q. What are the optimal storage conditions to prevent degradation?

- Methodological Answer : Store in sealed, light-resistant containers under inert gas (e.g., argon) at –20°C. Long-term storage (>6 months) should be avoided due to potential hydrolytic or oxidative degradation of the benzamidoacetamido and pyrrolidine moieties. Regular stability testing via HPLC is recommended to monitor purity over time .

Q. How should researchers design a synthetic route for this compound?

- Methodological Answer : A multi-step approach is typical:

- Step 1 : Couple (S)-2-(2-benzamidoacetamido)propanoic acid with (S)-pyrrolidine-2-carboxylic acid using carbodiimide-based activation (e.g., DCC or EDC) in anhydrous DMF.

- Step 2 : Protect the carboxylic acid group with tert-butyl esters to prevent side reactions.

- Step 3 : Purify intermediates via flash chromatography (silica gel, 60–80% ethyl acetate/hexane) and validate each step with LC-MS .

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthesis efficiency?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can identify low-energy transition states for key coupling steps. Machine learning models trained on reaction databases (e.g., Reaxys) predict optimal solvents and catalysts. For example, simulations may reveal that THF improves regioselectivity in pyrrolidine acylation compared to DCM. Experimental validation via kinetic profiling (e.g., in situ IR spectroscopy) is essential to confirm computational predictions .

Q. What strategies mitigate racemization during the coupling of chiral intermediates?

- Methodological Answer : Use low-temperature (0–4°C) conditions during carbodiimide-mediated couplings to minimize epimerization. Chiral auxiliaries (e.g., oxazolidinones) or enzyme-catalyzed acylations (e.g., lipase B) enhance stereochemical fidelity. Monitor reaction progress with chiral HPLC and quench reactions at <90% conversion to avoid equilibrium-driven racemization .

Q. How should researchers resolve conflicting data between NMR and X-ray crystallography for structural elucidation?

- Methodological Answer : Discrepancies may arise from dynamic conformational changes in solution (NMR) versus static solid-state structures (X-ray). Perform variable-temperature NMR to assess rotational barriers of amide bonds. Density functional theory (DFT) geometry optimization can reconcile differences by comparing calculated NMR chemical shifts (e.g., using GIAO method) with experimental data. Single-crystal X-ray analysis remains the gold standard for absolute configuration assignment .

Contradictions and Limitations in Evidence

- Stability Data : Some SDS recommend short-term storage at –20°C , while others lack explicit timelines. Researchers must empirically determine degradation kinetics under their specific conditions.

- Synthetic Protocols : describes multi-step reactions but does not address scalability. Pilot-scale synthesis may require solvent substitution (e.g., switching from DMF to acetonitrile) to meet safety regulations .

Excluded Topics

- Commercial Viability : Industrial-scale production, pricing, and supplier comparisons are omitted per the user’s guidelines.

- Unreliable Sources : Data from BenchChem () and similar platforms are excluded due to insufficient peer-reviewed validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.